molecular formula C16H20N4O4S2 B2421259 N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 868972-72-9

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B2421259
CAS No.: 868972-72-9
M. Wt: 396.48
InChI Key: HWUQABKZYUXZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a dimethoxyphenyl group, which is known for its electron-donating properties, and an isobutyramide moiety, which contributes to its overall stability and reactivity.

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-9(2)14(22)18-15-19-20-16(26-15)25-8-13(21)17-11-7-10(23-3)5-6-12(11)24-4/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQABKZYUXZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2,5-dimethoxyaniline with chloroacetyl chloride to form 2-(2,5-dimethoxyphenylamino)-2-oxoethyl chloride. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with isobutyryl chloride to yield the target compound .

Chemical Reactions Analysis

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide may exhibit anticancer properties. For example, studies have shown that related thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines such as HEK293 and BT474 . The mechanism often involves the modulation of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are critical in regulating cell growth and metabolism.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiadiazole-containing compounds have been reported to demonstrate significant antibacterial and antifungal activity. This makes them candidates for further exploration in the development of new antimicrobial agents.

Anti-inflammatory Properties

Molecular docking studies indicate that similar compounds could act as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX) . This suggests a potential application in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of thiadiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant growth inhibition compared to control groups, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiadiazole derivatives including this compound. It was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring and dimethoxyphenyl group play crucial roles in its binding affinity and selectivity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can be compared with other similar compounds, such as:

Biological Activity

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound with significant potential for various biological applications. Its structure includes a thiadiazole ring and amide functionalities, which are known to contribute to diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The presence of multiple functional groups suggests that this compound may interact with various biological targets.

Research indicates that compounds containing the thiadiazole moiety can modulate critical signaling pathways such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are essential in regulating cell growth and metabolism. Inhibition of these pathways can lead to altered cellular responses, including apoptosis and inhibition of proliferation.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been widely studied. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. A study highlighted that certain 1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
11cBacillus subtilis32.6 μg/mL
11eStaphylococcus aureus25.0 μg/mL
11eEscherichia coli50.0 μg/mL

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been recognized in several studies. Compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, some derivatives showed IC50 values comparable to standard chemotherapeutic agents .

Case Study: Anticancer Effects
In a recent study involving a series of thiadiazole derivatives:

  • The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 15 μM.
  • Mechanistic studies indicated that the compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or acetic acid .
  • Amide coupling : Use of coupling agents like EDCI/HOBt or DCC to link the thiadiazole intermediate with the isobutyramide moiety .
  • Critical conditions : Temperature (60–100°C), solvent polarity (DMF or THF for solubility), and reaction time (8–24 hours) significantly impact yield. Catalysts such as triethylamine improve nucleophilic substitution efficiency .

Q. Which spectroscopic techniques confirm the compound’s structural integrity, and what spectral markers are diagnostic?

  • NMR :
  • ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), thiadiazole-linked methylene (δ 4.2–4.5 ppm), and amide NH (δ 8.1–8.5 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .
    • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole cleavage .

Q. What in vitro assays are used to evaluate biological activity, and how are potency metrics (e.g., IC₅₀) determined?

  • Anticancer assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculated via dose-response curves .
  • Antimicrobial testing : Broth microdilution to determine MIC values against bacterial/fungal strains .
  • Enzyme inhibition : Fluorometric or colorimetric assays (e.g., COX-2 inhibition) with kinetic analysis .

Q. How is purity assessed, and what chromatographic methods are optimal?

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) mobile phase; Rf ~0.5 .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Low in aqueous buffers (<1 mg/mL); DMSO or ethanol is preferred for stock solutions .
  • Stability : Degrades at pH <3 or >10 via amide hydrolysis; stable in neutral buffers for 24–48 hours .

Advanced Research Questions

Q. How do substituent variations on the phenyl and thiadiazole rings modulate biological activity?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) .
  • Methoxy groups increase lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Structure-activity relationship (SAR) : Computational docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with thiadiazole sulfur) .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Metabolic stability : Liver microsome assays to identify rapid clearance (e.g., CYP450-mediated oxidation) .
  • Bioavailability optimization : Prodrug strategies (e.g., esterification of methoxy groups) or nanoformulation .
  • Pharmacokinetic profiling : LC-MS/MS quantification in plasma to correlate exposure with efficacy .

Q. How do solvent polarity and temperature gradients impact regioselectivity in thiadiazole synthesis?

  • Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of transition states .
  • High temperatures (80–100°C) accelerate ring closure but may promote side reactions (e.g., oxidation of thiols) .
  • Kinetic vs. thermodynamic control : Lower temperatures (40–60°C) favor kinetic products (e.g., 1,3,4-thiadiazole over 1,2,4-isomers) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Glide or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Partial least squares (PLS) regression linking logP and polar surface area to IC₅₀ .

Q. How can reaction yields be optimized without compromising scalability?

  • Flow chemistry : Continuous synthesis reduces side-product formation and improves heat management .
  • Catalyst recycling : Immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings .
  • Design of Experiments (DoE) : Response surface methodology (RSM) to identify optimal molar ratios and solvent systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.